molecular formula C19H17N3O3S B300585 N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide

Cat. No. B300585
M. Wt: 367.4 g/mol
InChI Key: LZIBGEAXRVOSER-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide, also known as DMTA, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTA possesses a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide is complex and involves multiple targets. The compound has been shown to interact with various enzymes, receptors, and transcription factors, leading to a wide range of biological effects. One of the main targets of N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide is PPARγ, a nuclear receptor that regulates gene expression in response to various stimuli. N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide binds to PPARγ and activates its transcriptional activity, leading to the upregulation of genes involved in glucose and lipid metabolism.
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide also interacts with other targets, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and matrix metalloproteinases (MMPs). These interactions contribute to the compound's anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide has been shown to exert various biochemical and physiological effects, depending on the target and the context. In cancer cells, N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation. The compound also inhibits angiogenesis and metastasis, two key processes involved in cancer progression.
In diabetes, N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide improves insulin sensitivity and glucose metabolism by activating PPARγ and regulating gene expression. The compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic effects.
In neurodegenerative diseases, N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide protects neurons against oxidative stress and inflammation, two processes that contribute to neuronal damage and death. The compound also enhances synaptic plasticity and neurotrophic factor expression, which may promote neuronal survival and function.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide has several advantages for lab experiments, including its ease of synthesis, good yield and purity, and well-established biological activity. The compound is also relatively stable and can be stored for long periods without significant degradation.
However, N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide also has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may limit its application in certain assays. The compound also exhibits some cytotoxicity at high concentrations, which may affect cell viability and experimental outcomes.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide, including the following:
1. Optimization of the synthesis method to improve yield and purity and reduce the use of hazardous reagents.
2. Identification of new targets and pathways for N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide, which may lead to the development of new drugs with improved efficacy and safety.
3. Evaluation of the pharmacokinetics and pharmacodynamics of N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide in vivo, to determine its bioavailability, metabolism, and toxicity.
4. Investigation of the potential synergistic effects of N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide with other drugs or natural compounds, which may enhance its therapeutic effects.
5. Development of new formulations and delivery systems for N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide, to improve its solubility, stability, and bioavailability.
Conclusion
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative with promising potential for the development of novel drugs in various fields of medicine. The compound exhibits a unique chemical structure that allows it to interact with multiple biological targets, leading to a wide range of biological effects. The synthesis method for N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide is well-established, and the compound has been extensively studied for its therapeutic applications in cancer, diabetes, and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action and to optimize the compound's pharmacokinetics and pharmacodynamics.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide can be synthesized using a one-pot reaction between 2-pyridinecarboxaldehyde, thioglycolic acid, and 3,4-dimethylaniline in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction proceeds via a condensation reaction between the aldehyde and thiol groups, followed by a cyclization step to form the thiazolidinone ring. The final product is obtained in good yield and purity, making it suitable for further chemical modifications.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis.
In diabetes research, N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide has been investigated for its ability to improve insulin sensitivity and glucose metabolism. The compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide also exhibits anti-inflammatory properties, which may contribute to its therapeutic effects in diabetes.
In neurodegenerative disease research, N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide has been studied for its potential neuroprotective effects. The compound has been shown to protect neurons against oxidative stress and inflammation, both of which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5Z)-2,4-dioxo-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H17N3O3S/c1-12-6-7-15(9-13(12)2)21-17(23)11-22-18(24)16(26-19(22)25)10-14-5-3-4-8-20-14/h3-10H,11H2,1-2H3,(H,21,23)/b16-10-

InChI Key

LZIBGEAXRVOSER-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O)C

solubility

0.3 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.